

Spectroscopic Profile of Methyl 1H-imidazole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 1H-imidazole-2-carboxylate**

Cat. No.: **B101559**

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 1H-imidazole-2-carboxylate**, a key heterocyclic compound with applications in pharmaceutical research and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for researchers and scientists. The data presented is based on closely related analogs and established principles of spectroscopic analysis, providing a robust reference for identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses of a close analog, cyclohexyl 1-methyl-1H-imidazole-2-carboxylate, which serves as a representative model for the core structure of **Methyl 1H-imidazole-2-carboxylate**.

Table 1: ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.12	s	Imidazole C-H
7.00	s	Imidazole C-H
4.97	tt	O-CH (cyclohexyl)
3.99	s	N-CH ₃
2.08 – 1.95	m	Cyclohexyl CH ₂
1.88 – 1.78	m	Cyclohexyl CH ₂
1.68 – 1.54	m	Cyclohexyl CH ₂
1.47 – 1.32	m	Cyclohexyl CH ₂
1.32 – 1.18	m	Cyclohexyl CH ₂

Data is for cyclohexyl 1-methyl-1H-imidazole-2-carboxylate as a close structural analog.[\[1\]](#)

Table 2: ^{13}C NMR Spectroscopic Data (126 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
158.8	C=O (Ester carbonyl)
137.0	Imidazole C2
129.3	Imidazole C4/C5
126.0	Imidazole C4/C5
74.3	O-CH (cyclohexyl)
35.9	N-CH ₃
31.6	Cyclohexyl CH ₂
25.2	Cyclohexyl CH ₂
24.1	Cyclohexyl CH ₂

Data is for cyclohexyl 1-methyl-1H-imidazole-2-carboxylate as a close structural analog.[\[1\]](#)

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2934, 2858	Strong	C-H stretch (aliphatic)
1702	Strong	C=O stretch (ester)
1412	Medium	C-N stretch (imidazole ring)
1256	Strong	C-O stretch (ester)
1127	Strong	C-N stretch (imidazole ring)
781	Strong	C-H out-of-plane bend (aromatic)

Data is for cyclohexyl 1-methyl-1H-imidazole-2-carboxylate as a close structural analog.[\[1\]](#)

Table 4: Mass Spectrometry (MS) Data

m/z	Ion Type
209.1285	[M+H] ⁺ (Calculated for C ₁₁ H ₁₇ N ₂ O ₂)
209.1286	[M+H] ⁺ (Found)

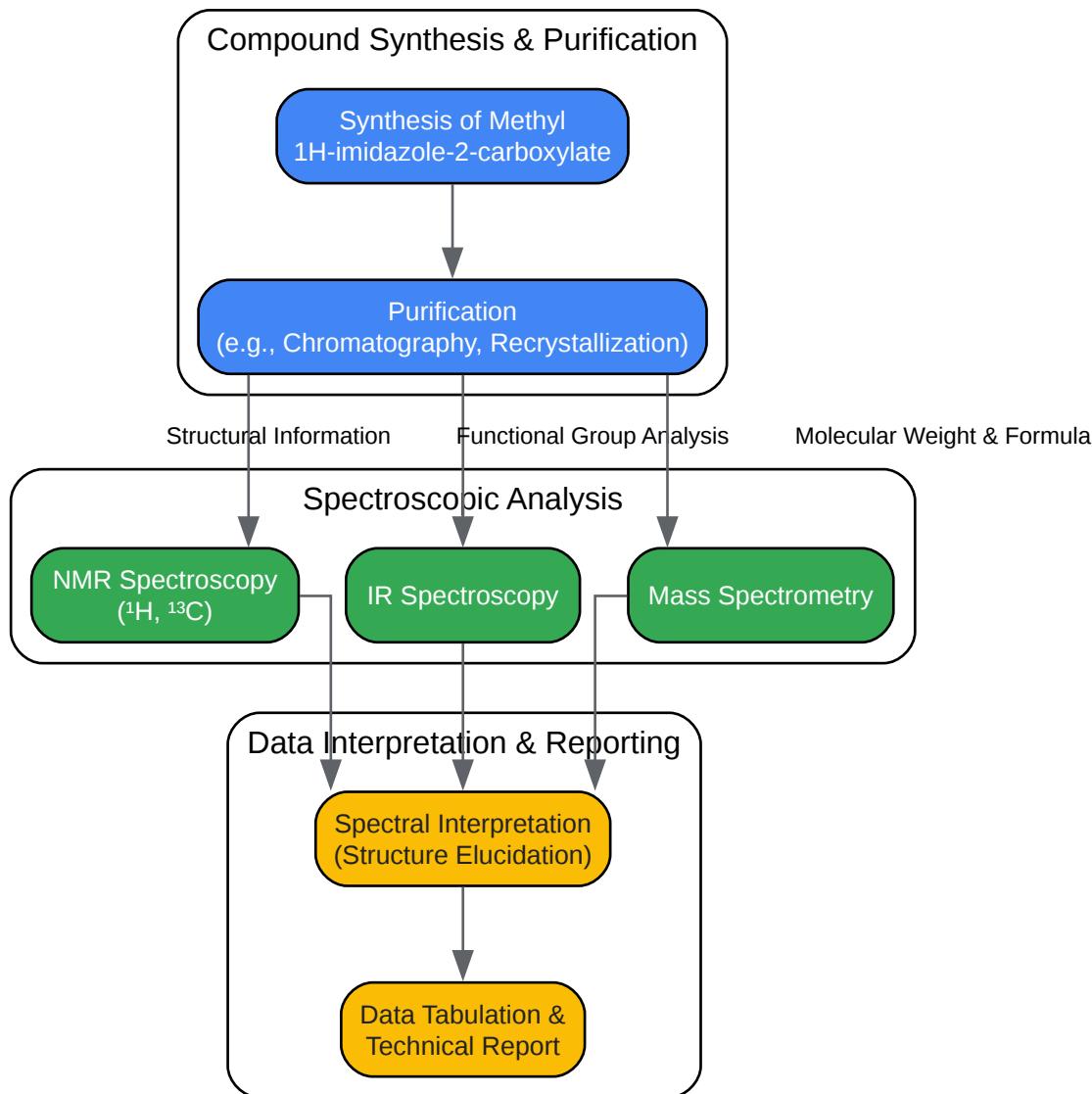
Data is for cyclohexyl 1-methyl-1H-imidazole-2-carboxylate as a close structural analog, obtained via High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).[\[1\]](#)

Experimental Protocols

The spectroscopic data presented in this guide are based on established methodologies for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer.[\[1\]](#) The sample was dissolved in deuterated chloroform (CDCl₃).

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.


Infrared (IR) Spectroscopy: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.^[1] The data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) was performed using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) mass analyzer.^[1] The reported mass-to-charge ratio (m/z) corresponds to the protonated molecule [M+H]⁺.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Methyl 1H-imidazole-2-carboxylate**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Photocatalytic acyl azolium-promoted alkoxy carbonylation of trifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 1H-imidazole-2-carboxylate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101559#spectroscopic-data-for-methyl-1h-imidazole-2-carboxylate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com